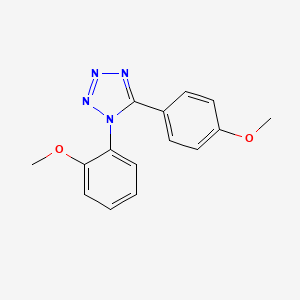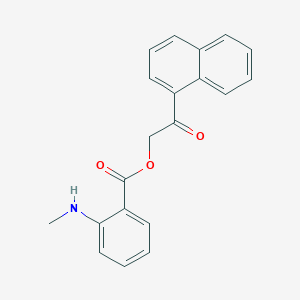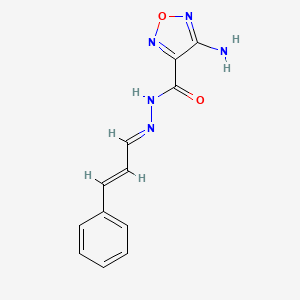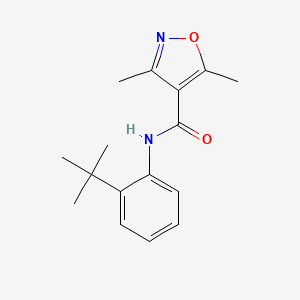![molecular formula C20H23F3N2 B5728670 1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine (also known as DFMDP) is a chemical compound that belongs to the piperazine family. It is a potent and selective agonist of the serotonin 2B receptor, which is a subtype of the serotonin receptor family. DFMDP has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. In
科学研究应用
DFMDP has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to be a potent and selective agonist of the serotonin 2B receptor, which is involved in the regulation of various physiological processes, such as cardiovascular function, gastrointestinal motility, and mood regulation. DFMDP has been used to study the role of the serotonin 2B receptor in these processes, as well as to investigate the potential therapeutic applications of serotonin 2B receptor agonists in various diseases, such as depression, anxiety, and irritable bowel syndrome.
作用机制
DFMDP acts as a potent and selective agonist of the serotonin 2B receptor, which is a G protein-coupled receptor that is coupled to the Gq protein. Activation of the serotonin 2B receptor by DFMDP leads to the activation of the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to the IP3 receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This results in the activation of various downstream signaling pathways, which ultimately lead to the physiological effects of DFMDP.
Biochemical and Physiological Effects:
DFMDP has been shown to have a variety of biochemical and physiological effects, particularly in the cardiovascular and gastrointestinal systems. It has been shown to increase the contractility of cardiac myocytes, as well as to increase the release of serotonin from enterochromaffin cells in the gastrointestinal tract. DFMDP has also been shown to have anxiogenic effects in animal models, suggesting that it may have potential applications in the treatment of anxiety disorders.
实验室实验的优点和局限性
DFMDP has several advantages as a research tool, including its potency and selectivity for the serotonin 2B receptor, as well as its ability to activate downstream signaling pathways. However, it also has several limitations, including its potential toxicity and the difficulty of synthesizing and purifying the compound. Additionally, its effects on other serotonin receptor subtypes may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on DFMDP. One potential area of research is the development of more selective agonists and antagonists of the serotonin 2B receptor, which could be used to further elucidate the role of this receptor in various physiological processes. Another potential area of research is the investigation of the potential therapeutic applications of serotonin 2B receptor agonists in various diseases, such as depression, anxiety, and irritable bowel syndrome. Additionally, the use of DFMDP in combination with other drugs or therapies may have potential synergistic effects and could be investigated in future studies.
合成方法
DFMDP can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylamine with trifluoromethylbenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the cyclization of the resulting intermediate with piperazine. The purity and yield of DFMDP can be improved by using various purification techniques, such as recrystallization and column chromatography.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-15-6-7-16(2)19(12-15)25-10-8-24(9-11-25)14-17-4-3-5-18(13-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFYUAMRUKFOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)





![1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5728682.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)


![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)